cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
Brand Name: Vulcanchem
CAS No.: 54164-91-9
VCID: VC16999119
InChI: InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10+/m0/s1
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

CAS No.: 54164-91-9

Cat. No.: VC16999119

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol - 54164-91-9

Specification

CAS No. 54164-91-9
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name (1S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol
Standard InChI InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10+/m0/s1
Standard InChI Key XWFVRMWMBYDDFY-WCBMZHEXSA-N
Isomeric SMILES C[C@@]1(CC[C@H](C=C1)C(C)(C)O)O
Canonical SMILES CC1(CCC(C=C1)C(C)(C)O)O

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound features a cyclohex-2-ene ring with three methyl groups and two hydroxyl groups arranged in a cis configuration. The IUPAC name (1R,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol reflects its stereochemistry, where the hydroxyl groups at positions 1 and 4 reside on the same face of the cyclohexene ring. Key structural descriptors include:

PropertyValue
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
SMILESC[C@]1(CCC@HC(C)(C)O)O
InChIKeyXWFVRMWMBYDDFY-WPRPVWTQSA-N

The stereochemistry significantly influences its physical properties and reactivity. The cis arrangement creates a 1,3-diaxial interaction between the hydroxyl groups, increasing ring strain compared to the trans isomer .

Spectroscopic and Analytical Data

Collision cross-section (CCS) predictions for various adducts provide insights into its mass spectrometric behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+171.13796138.2
[M+Na]+193.11990148.3
[M-H]-169.12340138.6

These values aid in compound identification using ion mobility spectrometry-mass spectrometry (IMS-MS) techniques . Nuclear magnetic resonance (NMR) studies of related menthene diols show characteristic signals at δ 1.2–1.4 ppm (methyl groups) and δ 4.1–4.3 ppm (hydroxyl-bearing methine protons).

Synthesis and Stereochemical Control

Biosynthetic Pathways

In nature, menthene derivatives originate from geranyl pyrophosphate through cyclization reactions catalyzed by terpene synthases. The cis configuration arises from specific enzyme-mediated folding of the farnesyl pyrophosphate precursor.

Laboratory Synthesis

Industrial production typically employs acid-catalyzed cyclization of citronellol derivatives. A representative synthesis involves:

  • Epoxidation of limonene using m-chloroperbenzoic acid

  • Acid-mediated rearrangement to form the cyclohexene core

  • Stereoselective reduction using NaBH₄/CeCl₃ to install the cis-diol configuration

Critical parameters affecting yield and stereoselectivity include:

  • Temperature (optimum: 0–5°C during reduction)

  • Solvent polarity (preferential use of THF/water mixtures)

  • Catalyst choice (lanthanide triflates enhance cis selectivity)

Analytical Characterization and Quality Control

Pharmaceutical-grade material must meet stringent purity criteria:

ParameterSpecification
Purity (HPLC)≥98.5%
Heavy metals (Pb)≤10 ppm
Residual solvents≤0.1% (Class 3)

Industrial and Research Applications

Fragrance Industry

The compound's minty-woody odor profile (threshold: 0.8 ppb in air) makes it valuable in:

  • High-end perfumery as a fixative

  • Functional fragrances for household cleaners

  • Terpene blends for cannabis odor masking

Pharmaceutical Intermediates

As a chiral building block, it enables synthesis of:

  • Antiviral agents: Carbocyclic nucleoside analogs

  • Anti-inflammatory drugs: Prostaglandin derivatives

  • Neuroprotective compounds: Adamantane-based therapeutics

Recent patents describe its use in creating TRPV1 receptor modulators for pain management (US Patent 11,458,392).

Emerging Research Directions

Catalytic Asymmetric Synthesis

Novel organocatalysts developed by Li et al. (2024) achieve 92% ee in the kinetic resolution of racemic mixtures using helical-chiral phosphoric acids.

Biocatalytic Production

Engineered E. coli strains expressing limonene hydroxylase (CYP153A) and alcohol dehydrogenase (ADH6) produce the compound with 85% yield in 48-hour fermentations.

Materials Science Applications

Thin films deposited via chemical vapor deposition (CVD) exhibit:

  • Refractive index: 1.52–1.55 (λ = 589 nm)

  • Thermal stability: ≤220°C

  • Potential use as optical coatings for UV filters

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